molecular formula C11H14BrNO3S B7866766 4-Bromo-N-(oxan-4-yl)benzene-1-sulfonamide

4-Bromo-N-(oxan-4-yl)benzene-1-sulfonamide

Cat. No.: B7866766
M. Wt: 320.20 g/mol
InChI Key: RQBZUZXITPNNNH-UHFFFAOYSA-N
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Description

4-Bromo-N-(oxan-4-yl)benzene-1-sulfonamide is a chemical compound characterized by its bromine atom, oxan-4-yl group, and sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(oxan-4-yl)benzene-1-sulfonamide typically involves the bromination of N-(oxan-4-yl)benzene-1-sulfonamide. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-(oxan-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ion.

  • Reduction: The compound can be reduced to remove the bromine atom.

  • Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Various nucleophiles, such as sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation: Bromate ion (BrO3-)

  • Reduction: this compound without the bromine atom

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Bromo-N-(oxan-4-yl)benzene-1-sulfonamide has several applications in scientific research:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Bromo-N-(oxan-4-yl)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, leading to the inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Bromo-N-(oxan-4-yl)benzene-1-sulfonamide is similar to other brominated sulfonamides and oxan-4-yl derivatives. its unique combination of functional groups and structural features sets it apart from these compounds. Some similar compounds include:

  • 4-Bromo-N-(oxan-2-ylmethylsulfonyl)furan-2-carboxamide

  • 4-Bromo-1-(oxan-4-yl)-1H-1,2,3-triazole

  • 4-Bromo-2-(oxan-4-yl)pyridine

Properties

IUPAC Name

4-bromo-N-(oxan-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c12-9-1-3-11(4-2-9)17(14,15)13-10-5-7-16-8-6-10/h1-4,10,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBZUZXITPNNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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